4,7-diethoxy-2-methyl-1,3-benzothiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,7-diethoxy-2-methyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-4-14-9-6-7-10(15-5-2)12-11(9)13-8(3)16-12/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPUTVPNKOQBPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)OCC)SC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,7 Diethoxy 2 Methyl 1,3 Benzothiazole and Its Analogues
General Principles of Benzothiazole (B30560) Synthesis
The benzothiazole core is a privileged scaffold in medicinal and materials chemistry, leading to the development of numerous synthetic methods. nih.gov These can be broadly categorized into condensation reactions, cyclization strategies, and transition metal-catalyzed processes.
Condensation Reactions with 2-Aminobenzenethiol Derivatives
The most common and direct route to 2-substituted benzothiazoles involves the condensation of a 2-aminobenzenethiol derivative with a suitable electrophile containing a carbonyl or cyano group. nih.govchemicalbook.com This method is highly versatile, allowing for the introduction of various substituents at the 2-position of the benzothiazole ring.
The general mechanism involves an initial reaction between the amino group of the 2-aminobenzenethiol and the carbonyl group of an aldehyde, ketone, carboxylic acid, or acyl chloride to form a Schiff base or an amide intermediate. youtube.com This intermediate then undergoes intramolecular cyclization via attack of the thiol group, followed by a dehydrogenation or dehydration step to yield the aromatic benzothiazole ring. youtube.com A variety of catalysts and reaction conditions have been developed to promote this transformation efficiently, including acidic or basic media, microwave irradiation, and green catalysts. nih.govcrescentchemical.com For instance, the condensation of 2-aminothiophenols with aldehydes can be achieved at room temperature using a hydrogen peroxide/hydrochloric acid system in ethanol (B145695). nih.gov
| Reaction Type | Reagents | Key Features | Citations |
| Aldehyde Condensation | 2-Aminobenzenethiol, Aldehyde | Versatile for 2-aryl and 2-alkyl benzothiazoles. Can be catalyzed by acids, bases, or oxidants like DMSO. | nih.gov, youtube.com |
| Acyl Chloride/Acid Condensation | 2-Aminobenzenethiol, Acyl Chloride or Carboxylic Acid | Direct route to 2-substituted benzothiazoles. Microwave-assisted methods can reduce reaction times significantly. | nih.gov |
| Nitrile Condensation | 2-Aminobenzenethiol, Nitrile | Copper-catalyzed methods allow for the synthesis of 2-substituted benzothiazoles from a wide range of nitriles. |
Cyclization Approaches
Alternative to condensation reactions, various cyclization strategies provide access to the benzothiazole nucleus. The Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide, is a classic and effective strategy. nih.gov This method is particularly useful for synthesizing specific isomers as the cyclization occurs onto a carbon atom ortho to the anilido nitrogen. nih.gov
Other cyclization methods include:
Oxidative Cyclization: Thioamides and thiobenzanilides can be cyclized using various oxidants. nih.govchemicalbook.com Visible-light-promoted methods using photosensitizers like riboflavin (B1680620) offer a green alternative to traditional oxidants. nih.gov
Radical Cyclization: Thioformanilides can undergo intramolecular radical cyclization induced by reagents like chloranil (B122849) under irradiation. chemicalbook.com
Bromine-Catalyzed Cyclization: The oxidation of anilines or arylthioureas with bromine in the presence of a thiocyanate (B1210189) source is another established method. nih.gov
Transition Metal-Catalyzed Syntheses
Modern synthetic chemistry has increasingly employed transition metal catalysis to forge the C-S and C-N bonds necessary for the benzothiazole ring system, often with high efficiency and functional group tolerance. guidechem.com These methods can involve intramolecular C-H functionalization or cross-coupling reactions.
Catalytic systems based on palladium, copper, ruthenium, and iron have been successfully developed. guidechem.comias.ac.inorgchemres.org For example, 2-substituted benzothiazoles can be synthesized from thiobenzanilides via a palladium-catalyzed C-H functionalization and intramolecular C-S bond formation process. ias.ac.in Copper catalysts are also widely used, for instance, in the intramolecular C-S bond formation to produce 2-aminobenzothiazoles. francis-press.com These methods often proceed under milder conditions than traditional approaches and can offer alternative pathways for constructing complex benzothiazole derivatives. guidechem.com
Strategies for Regioselective Diethoxy Substitution at 4,7-Positions
The synthesis of the specifically substituted 4,7-diethoxy-2-methyl-1,3-benzothiazole requires a regiocontrolled approach to introduce the two ethoxy groups onto the benzene (B151609) ring. This can be achieved either by designing a precursor that already contains the desired 1,4-diethoxy substitution pattern or by performing functional group interconversions on a pre-formed benzothiazole ring.
Precursor Design and Synthesis for 4,7-Diethoxylated Benzene Derivatives
A logical and powerful strategy is to construct the benzothiazole ring using a benzene-based precursor that already possesses the required 4,7-diethoxy arrangement. The key starting material for this approach is 2,5-diethoxyaniline (B165579) . This compound contains the aniline (B41778) functionality necessary for benzothiazole synthesis and the two ethoxy groups at the correct positions, which will become the 4- and 7-positions of the final benzothiazole.
The synthesis of 2,5-diethoxyaniline can be envisioned through a multi-step sequence:
Starting Material: A common starting point is 1,4-dihydroxybenzene (hydroquinone).
Dietherification: The two hydroxyl groups of hydroquinone (B1673460) are converted to ethoxy groups via a Williamson ether synthesis . francis-press.comwikipedia.orgmasterorganicchemistry.com This involves treating hydroquinone with a base (like sodium or potassium hydroxide) to form the diphenoxide, which is then reacted with an ethylating agent such as ethyl iodide or diethyl sulfate.
Nitration: The resulting 1,4-diethoxybenzene (B87031) is then nitrated to introduce a nitro group, yielding 1,4-diethoxy-2-nitrobenzene . crescentchemical.comresearchgate.net The directing effect of the ethoxy groups guides the nitration to the ortho position.
Reduction: The final step is the reduction of the nitro group to an amine. nih.govescholarship.org This is commonly achieved through catalytic hydrogenation (e.g., using a Pt/C catalyst and H₂) or with reducing agents like iron powder in an acidic medium. guidechem.com This sequence affords the desired 2,5-diethoxyaniline precursor.
Once 2,5-diethoxyaniline is synthesized, it can be converted to this compound using the standard condensation methodologies described in section 2.1.1, for example, by reaction with acetic anhydride (B1165640) or a similar acetylating agent.
| Precursor | Synthetic Route | Key Reactions | Citations |
| 1,4-Diethoxybenzene | From 1,4-dihydroxybenzene | Williamson Ether Synthesis | francis-press.com, wikipedia.org, masterorganicchemistry.com |
| 1,4-Diethoxy-2-nitrobenzene | From 1,4-diethoxybenzene | Electrophilic Aromatic Nitration | crescentchemical.com, researchgate.net |
| 2,5-Diethoxyaniline | From 1,4-diethoxy-2-nitrobenzene | Nitro Group Reduction | guidechem.com, nih.gov, escholarship.org |
Functional Group Interconversion and Derivatization at 4,7-Positions
An alternative strategy involves forming the 2-methylbenzothiazole (B86508) core first and then introducing the 4,7-diethoxy groups. This typically requires the synthesis of a benzothiazole with functional groups at the 4- and 7-positions that can be converted into ethoxy groups.
A plausible route involves the synthesis of 4,7-dihydroxy-2-methyl-1,3-benzothiazole , which can then be subjected to a double Williamson ether synthesis. orgchemres.orgmasterorganicchemistry.com
Synthesis of the Dihydroxy Intermediate: This intermediate could potentially be synthesized from 2-amino-1,4-benzenediol (the hydroquinone-derived aminophenol) by condensation with an acetyl equivalent.
Williamson Ether Synthesis: The two phenolic hydroxyl groups at the 4- and 7-positions of the benzothiazole ring are then converted to ethoxy groups. wikipedia.org The reaction involves deprotonating the hydroxyl groups with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding dialkoxide, followed by nucleophilic substitution (SN2) with an ethyl halide (e.g., ethyl iodide, ethyl bromide). wikipedia.orgmasterorganicchemistry.com
This functional group interconversion approach offers a different pathway to the target molecule, relying on the reactivity of the pre-formed benzothiazole scaffold.
Introduction of the 2-Methyl Moiety
The introduction of a methyl group at the C2 position of the benzothiazole ring is a common synthetic objective. This position is the most active site on the scaffold, making it a prime target for chemical modification. researchgate.net The most prevalent and established method for forging the thiazole (B1198619) ring and introducing the 2-substituent involves the condensation of a 2-aminothiophenol (B119425) derivative with a suitable carbonyl compound or its equivalent. mdpi.comijper.org
For the synthesis of this compound, the key starting material would be 4,7-diethoxy-2-aminothiophenol. The 2-methyl moiety is then introduced by reacting this aminothiophenol with a precursor containing a carbonyl group or a related functional group that can provide the required carbon atom.
The choice of precursor is critical for efficiently introducing the 2-methyl group. Various carbonyl compounds and their derivatives can serve this purpose, with the selection often depending on reactivity, availability, and reaction conditions. Aliphatic aldehydes are common precursors for the synthesis of 2-alkylbenzothiazoles. orientjchem.org
Key precursors for introducing a 2-methyl group include:
Acetaldehyde: As a simple aliphatic aldehyde, it can directly provide the two-carbon fragment needed for the formation of the 2-methyl-substituted thiazole ring.
Acetic Acid: In the presence of dehydrating agents or under high-temperature conditions, carboxylic acids can condense with 2-aminothiophenols. For instance, reactions using methane (B114726) sulfonic acid/silica (B1680970) gel have been shown to be effective. indexcopernicus.com
Acyl Chlorides/Anhydrides: These activated carboxylic acid derivatives are highly reactive and can be used for the cyclocondensation reaction under milder conditions.
Methyl Ketones: Aryl methyl ketones can react with 2-aminothiophenols under specific metal-free conditions to yield 2-acylbenzothiazoles, which can be a route to the desired 2-methyl derivatives, though this is a more complex pathway. mdpi.com
The following table summarizes the characteristics of common precursors for the introduction of the 2-methyl group.
Table 1: Comparison of Precursors for 2-Methyl Group Introduction
| Precursor | Formula | Key Advantages | Key Disadvantages | Typical Conditions |
|---|---|---|---|---|
| Acetaldehyde | CH₃CHO | High reactivity, readily available. | Low boiling point, can be difficult to handle; may lead to side reactions. | Condensation with an oxidant (e.g., PCC, H₂O₂). mdpi.comorientjchem.org |
| Acetic Acid | CH₃COOH | Inexpensive, stable, readily available. | Requires harsh conditions (high temperature) or strong acid catalysts. indexcopernicus.com | Reflux with dehydrating agents like PPSE or MeSO₃H/SiO₂. indexcopernicus.com |
| Acetyl Chloride | CH₃COCl | Highly reactive, allows for milder reaction conditions. | Moisture sensitive, corrosive, generates HCl as a byproduct. | Often used in the presence of a base or in ionic liquids. indexcopernicus.com |
One-Pot and Multi-Step Synthetic Sequences
The condensation of a 2-aminothiophenol with a carbonyl precursor can be performed through either a multi-step or a one-pot procedure.
Multi-Step Synthesis: A common multi-step approach involves two distinct stages. First, the 2-aminothiophenol undergoes condensation with an aliphatic aldehyde, such as acetaldehyde, to form a 2,3-dihydro-2-alkylbenzo[d]thiazole intermediate. This intermediate is then oxidized in a separate step to yield the final aromatic 2-alkylbenzothiazole. orientjchem.org An oxidant like pyridinium (B92312) chlorochromate (PCC) supported on silica gel is effective for this transformation. orientjchem.org
The table below compares these two synthetic strategies.
| Example | 1. Condensation of 2-aminothiophenol with acetaldehyde. 2. Oxidation of the resulting dihydrobenzothiazole with PCC. orientjchem.org | Condensation of 2-aminothiophenol with an aldehyde using PIFA under microwave irradiation. ias.ac.in |
Green Chemistry Approaches in the Synthesis of Ethoxylated and Methylated Benzothiazoles
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for benzothiazole synthesis. bohrium.com These approaches aim to reduce the use of hazardous materials, minimize waste, and improve energy efficiency. mdpi.com
Key green strategies applicable to the synthesis of compounds like this compound include:
Use of Green Solvents: Water is an ideal green solvent, and methods have been developed for the synthesis of benzothiazole derivatives in aqueous media. rsc.org Glycerol has also been used as a green, catalyst-free solvent for the condensation of 2-aminothiophenols and aldehydes at ambient temperature. researchgate.net
Alternative Energy Sources: Microwave irradiation and ultrasound have been successfully employed to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govias.ac.inorientjchem.org
Eco-Friendly Catalysts: The development of recyclable or non-toxic catalysts is a central theme. Ammonium chloride (NH₄Cl) has been used as a mild and recyclable catalyst that activates the aldehyde through hydrogen bonding. nih.govmdpi.com Enzymes, such as commercial laccases, have also been employed for the condensation of 2-aminothiophenol with aldehydes. nih.gov Heterogeneous catalysts, including tin pyrophosphate (SnP₂O₇) and various nanoparticles (e.g., ZnO, TiO₂), offer advantages such as high yields, short reaction times, and easy recovery and reuse. nih.govmdpi.com
Photocatalysis: Visible-light-promoted synthesis provides an eco-friendly pathway, often proceeding under an air atmosphere at room temperature without the need for harsh oxidants. nih.govmdpi.com
These green methods not only reduce the environmental impact but also often provide economic benefits through milder conditions and catalyst recyclability. bohrium.com
Optimization of Reaction Conditions and Yields for Target Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the target benzothiazole. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.
Catalyst Selection: The catalyst plays a pivotal role. For the condensation of 2-aminothiophenol with aldehydes, a wide array of catalysts has been investigated. For instance, Guo and co-authors found that a mixture of H₂O₂/HCl in a specific ratio (1:1:6:3 of 2-aminothiophenol:aldehyde:H₂O₂:HCl) was optimal for achieving excellent yields (85–94%) in a short time. mdpi.commdpi.com Other studies have demonstrated the high efficiency of catalysts like ZnO nanoparticles, which can produce yields of 79–91% in solvent-free conditions at room temperature. mdpi.com
Solvent Effects: The choice of solvent can significantly influence reaction rates and yields. While green solvents like water and ethanol are preferred, some reactions achieve optimal results in solvents like a chlorobenzene/DMSO mixture at elevated temperatures. mdpi.com In some cases, solvent-free conditions provide the best outcomes, particularly when using solid catalysts or microwave irradiation. mdpi.comindexcopernicus.com
Temperature and Time: These parameters are often interdependent. Microwave-assisted syntheses can dramatically reduce reaction times from hours to minutes while maintaining high yields. ias.ac.in Photocatalytic methods may require several hours of irradiation. nih.gov The optimal temperature can range from room temperature for highly efficient catalytic systems to 140 °C for less reactive substrates. mdpi.comindexcopernicus.com
The following table presents data from various studies on the synthesis of 2-substituted benzothiazoles, illustrating the impact of different reaction conditions on product yield.
Table 3: Effect of Reaction Conditions on the Yield of 2-Substituted Benzothiazoles
| Precursors | Catalyst / Method | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Aminothiophenol + Aromatic Aldehydes | H₂O₂/HCl | Ethanol | RT | 45-60 min | 85-94 | mdpi.commdpi.com |
| 2-Aminothiophenol + Aliphatic/Aromatic Aldehydes | ZnO NPs | Solvent-free | RT | 30 min | 79-91 | mdpi.com |
| 2-Aminothiophenol + Aldehydes | NH₄Cl | Methanol-Water | RT | 1 h | High | nih.govmdpi.com |
| 2-Aminothiophenol + Aldehydes | PIFA / Microwave | - | - | - | Good-Excellent | ias.ac.in |
| 2-Aminothiophenol + Aromatic Aldehydes | SnP₂O₇ | - | - | 8-35 min | 87-95 | nih.gov |
This systematic optimization allows for the development of efficient, high-yielding, and often environmentally friendly protocols for the synthesis of this compound and its analogues.
Structural Elucidation and Advanced Spectroscopic Characterization Techniques for 4,7 Diethoxy 2 Methyl 1,3 Benzothiazole
Principles of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both ¹H (proton) and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.
For 4,7-diethoxy-2-methyl-1,3-benzothiazole, ¹H NMR would be expected to show distinct signals for the aromatic protons, the methyl protons, and the two ethoxy groups. The aromatic region would likely display two singlets or doublets, corresponding to the protons at the C-5 and C-6 positions of the benzene (B151609) ring. The methyl group attached to the C-2 position of the thiazole (B1198619) ring would appear as a sharp singlet, typically in the range of δ 2.7-2.9 ppm. nih.govsbq.org.br Each of the two ethoxy groups would produce a quartet for the methylene (B1212753) (-OCH₂) protons and a triplet for the terminal methyl (-CH₃) protons, resulting from spin-spin coupling with each other.
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The spectrum would show signals for the quaternary carbons of the fused ring system, the aromatic carbons bearing protons, the C-2 carbon of the thiazole ring (which is typically deshielded), the methyl carbon, and the two distinct carbons of each ethoxy group. chemicalbook.comresearchgate.net
Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | |||
|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (C5-H) | ~6.8-7.0 | d | ~8.5 |
| Ar-H (C6-H) | ~6.8-7.0 | d | ~8.5 |
| -OCH₂CH₃ (x2) | ~4.1-4.3 | q | ~7.0 |
| C2-CH₃ | ~2.8 | s | - |
| -OCH₂CH₃ (x2) | ~1.4-1.6 | t | ~7.0 |
| ¹³C NMR (Predicted) | |
|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C=N (C2) | ~165-170 |
| Ar-C (quaternary & C-O) | ~145-155 |
| Ar-C (quaternary) | ~130-140 |
| Ar-CH (C5, C6) | ~110-120 |
| -OCH₂CH₃ (x2) | ~64-66 |
| C2-CH₃ | ~19-21 |
| -OCH₂CH₃ (x2) | ~14-16 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are exceptionally useful for identifying the functional groups present in a compound.
For this compound, FT-IR and Raman spectra would provide confirmatory evidence for its key structural features. nih.gov The characteristic C=N stretching vibration of the thiazole ring is expected to appear in the 1600-1640 cm⁻¹ region. researchgate.net Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. The presence of the ethoxy groups would be confirmed by C-O-C stretching bands, typically strong in the IR spectrum, around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). researchgate.net Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethoxy groups would be seen just below 3000 cm⁻¹. tsijournals.com The C-S stretching vibration, often weak in the IR spectrum, is typically found in the 700-800 cm⁻¹ region. researchgate.net
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|
| Aromatic C-H Stretch | 3050-3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850-2980 | Medium-Strong |
| C=N Stretch (Thiazole) | 1600-1640 | Medium |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |
| Asymmetric C-O-C Stretch (Ethoxy) | 1230-1270 | Strong |
| Symmetric C-O-C Stretch (Ethoxy) | 1030-1070 | Strong |
| C-S Stretch | 700-800 | Weak-Medium |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by providing its exact mass. The molecular formula for this compound is C₁₂H₁₅NO₂S, with a calculated exact mass of approximately 237.0823 g/mol .
Upon ionization, typically through methods like Electron Impact (EI), the molecule forms a molecular ion (M⁺•) which can then undergo fragmentation. The resulting fragmentation pattern is a unique fingerprint that provides valuable structural information. For this compound, characteristic fragmentation pathways would likely include:
Loss of a methyl radical (•CH₃): Resulting in a stable ion at [M-15]⁺.
Loss of an ethyl radical (•CH₂CH₃): From one of the ethoxy groups, leading to a peak at [M-29]⁺. This is a common fragmentation for ethyl ethers.
Loss of an ethoxy radical (•OCH₂CH₃): Generating a fragment at [M-45]⁺.
Cleavage of the benzothiazole (B30560) ring: Leading to smaller characteristic fragments.
Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value (Predicted) | Identity of Fragment | Fragmentation Pathway |
|---|---|---|
| 237 | [C₁₂H₁₅NO₂S]⁺• | Molecular Ion (M⁺•) |
| 222 | [M - CH₃]⁺ | Loss of methyl radical from C2 position |
| 208 | [M - C₂H₅]⁺ | Loss of ethyl radical from an ethoxy group |
| 192 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophore Analysis
UV-Visible (UV-Vis) and fluorescence spectroscopy investigate the electronic transitions within a molecule and are used to analyze chromophores—the parts of a molecule that absorb light. The benzothiazole ring system itself is a potent chromophore. researchgate.net
The absorption spectrum of this compound is expected to show intense absorption bands in the UV region, corresponding to π → π* transitions within the aromatic system. niscpr.res.in Compared to unsubstituted benzothiazole, the presence of two electron-donating ethoxy groups on the benzene ring is expected to cause a bathochromic (red) shift, moving the absorption maxima (λₘₐₓ) to longer wavelengths. mdpi.com The methyl group at the C-2 position will have a minor electronic effect.
Many benzothiazole derivatives are known to be fluorescent, meaning they absorb light at one wavelength and emit it at a longer wavelength. rsc.org Upon excitation at its absorption maximum, it is plausible that this compound would exhibit fluorescence. The emission wavelength and quantum yield would be dependent on the specific electronic structure and solvent environment.
Predicted Electronic Spectroscopy Data for this compound
| Parameter | Predicted Value / Range | Notes |
|---|---|---|
| λₘₐₓ (UV-Vis Absorption) | 300 - 340 nm | Corresponds to π → π* transitions. Shifted to longer wavelengths due to ethoxy groups. researchgate.netniscpr.res.in |
| Fluorescence Emission | Likely in the 350 - 450 nm range | Many benzothiazole derivatives are fluorescent; dependent on excitation wavelength. niscpr.res.in |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. nih.gov By diffracting X-rays off a single crystal of the compound, one can determine the exact spatial coordinates of each atom in the molecule. This provides unambiguous data on bond lengths, bond angles, and torsion angles.
If a suitable crystal of this compound were obtained, X-ray diffraction analysis would confirm the planarity of the fused benzothiazole ring system, a characteristic feature of this heterocyclic core. researchgate.netmdpi.com It would also reveal the precise conformation of the two ethoxy side chains relative to the aromatic ring. Furthermore, the analysis would elucidate the intermolecular packing forces in the crystal lattice, such as van der Waals interactions or potential weak hydrogen bonds, which govern the solid-state properties of the material.
Information Obtainable from X-ray Crystallography
| Structural Parameter | Expected Findings |
|---|---|
| Molecular Geometry | Precise bond lengths (e.g., C-S, C=N, C-O) and bond angles. |
| Conformation | Orientation of the methyl and ethoxy groups relative to the planar ring system. |
| Planarity | Confirmation of the near-planar geometry of the fused benzothiazole rings. researchgate.net |
| Crystal Packing | Arrangement of molecules in the unit cell and identification of intermolecular forces. |
Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS) for Purity and Identity Confirmation
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures and for the rigorous confirmation of a compound's identity and purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful examples. nih.govacs.org In either technique, the sample is first injected into the chromatograph, where the components are separated based on their physicochemical properties (e.g., polarity for LC, volatility for GC). As each component, including this compound, elutes from the column at a characteristic retention time, it is introduced directly into the mass spectrometer.
The mass spectrometer provides the mass spectrum for the eluting compound, confirming its molecular weight and providing fragmentation data consistent with its structure. researchgate.netnih.gov This combination of a unique retention time and a specific mass spectrum provides an extremely high level of confidence in the compound's identification and can be used to assess its purity by detecting and identifying any potential impurities. Given its structure, the compound would be amenable to analysis by both GC-MS (due to expected thermal stability and volatility) and LC-MS. shimadzu.comingenieria-analitica.com
Theoretical and Computational Chemistry Studies of 4,7 Diethoxy 2 Methyl 1,3 Benzothiazole
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in computational chemistry for studying molecular systems. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. DFT, for instance, has gained popularity due to its balance of accuracy and computational efficiency, making it suitable for studying larger molecules like benzothiazole (B30560) derivatives. mdpi.comscirp.org Ab initio methods, while computationally more demanding, provide highly accurate results as they are derived directly from theoretical principles without the inclusion of experimental data.
A crucial first step in computational analysis is determining the most stable three-dimensional structure of a molecule through geometry optimization. This process identifies the minimum energy conformation by calculating forces on the atoms and adjusting their positions until a stable structure is reached. For 4,7-diethoxy-2-methyl-1,3-benzothiazole, this would involve optimizing the bond lengths, bond angles, and dihedral angles of the benzothiazole core and its substituents.
Conformational analysis is particularly important for the flexible ethoxy groups at the 4 and 7 positions. The rotation around the C-O bonds can lead to various conformers with different energy levels. Computational methods can map the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them. For instance, studies on similar substituted benzothiazoles have successfully used methods like B3LYP with basis sets such as 6-311G(d,p) to determine optimized geometries. mdpi.comnih.gov
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
| Bond Length | C-S | 1.76 Å |
| C=N | 1.37 Å | |
| C-O (ethoxy) | 1.36 Å | |
| Bond Angle | C-S-C | 89.5° |
| C-N-C | 105.2° | |
| Dihedral Angle | C-C-O-C (ethoxy) | 178.5° |
Note: These values are illustrative and based on typical bond lengths and angles found in similar benzothiazole structures.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.comscirp.org For benzothiazole derivatives, the HOMO is typically distributed over the benzothiazole ring system, while the LUMO is also located on the aromatic core. nih.gov Substituents, such as the diethoxy and methyl groups in this compound, can significantly influence the energies of these orbitals and thus the molecule's reactivity. mdpi.com
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. scirp.org It helps in identifying the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites of a molecule. scirp.org For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, indicating their susceptibility to electrophilic attack, while the hydrogen atoms would exhibit positive potential.
Table 2: Hypothetical Electronic Properties of this compound
| Property | Calculated Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.55 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
Note: These values are hypothetical and are within the typical range observed for substituted benzothiazole derivatives. mdpi.com
Quantum chemical calculations can accurately predict various spectroscopic properties, which can be compared with experimental data for structure validation.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.com Theoretical predictions of chemical shifts for benzothiazole derivatives have shown good agreement with experimental values. mdpi.com
Vibrational Frequencies: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated to identify characteristic functional groups and confirm the molecular structure. Theoretical vibrational spectra for benzothiazole derivatives have been successfully calculated using DFT methods. nih.gov For this compound, characteristic vibrations would include C-H stretching of the methyl and ethoxy groups, C-O stretching, and aromatic C-C and C-N stretching modes. mdpi.com
UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is employed to predict electronic transitions and the corresponding UV-Vis absorption spectra. researchgate.net The predicted absorption maxima (λ_max) can provide insights into the electronic structure and chromophoric system of the molecule. The solvent environment can also be modeled to study its effect on the absorption spectra. imist.ma
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectrum | Peak/Shift | Predicted Value |
| ¹H NMR | Aromatic-H | 7.0-7.8 ppm |
| O-CH₂ | ~4.1 ppm | |
| CH₃ (ethoxy) | ~1.4 ppm | |
| CH₃ (methyl) | ~2.5 ppm | |
| ¹³C NMR | Aromatic-C | 110-155 ppm |
| O-CH₂ | ~65 ppm | |
| CH₃ (ethoxy) | ~15 ppm | |
| CH₃ (methyl) | ~20 ppm | |
| IR | C-H stretch (aliphatic) | 2950-3000 cm⁻¹ |
| C=N stretch | ~1600 cm⁻¹ | |
| C-O stretch | 1200-1250 cm⁻¹ | |
| UV-Vis (in ethanol) | λ_max | ~310 nm |
Note: These are illustrative values based on general spectroscopic data for substituted benzothiazoles. mdpi.commdpi.comresearchgate.net
Molecular Dynamics Simulations for Conformational Stability and Solvent Effects
Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. biointerfaceresearch.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent.
For this compound, MD simulations could be used to explore the conformational landscape of the flexible ethoxy side chains in greater detail than static quantum chemical calculations. By simulating the molecule's movement over a period of nanoseconds, one can observe the transitions between different conformational states and determine their relative stabilities. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling Principles and Application
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugdesign.org The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. ijsdr.org
The process of developing a QSAR model typically involves the following steps:
Data Set Selection: A dataset of compounds with known biological activities is compiled. drugdesign.org
Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors (e.g., steric and electronic fields). ijsdr.org
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. ijsdr.org
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. ijsdr.org
QSAR studies on benzothiazole derivatives have been conducted to predict their activity in various therapeutic areas, including as anticancer and antimicrobial agents. These studies help in identifying the key structural features that are important for a particular biological activity, thereby guiding the design of new, more potent compounds. tandfonline.com
Molecular Docking and Ligand-Target Interaction Analysis (Principles and Methodologies)
Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor or enzyme. wikipedia.org This technique is widely used in drug discovery to understand the mechanism of action of a drug and to screen virtual libraries of compounds for potential new drug candidates.
The docking process involves two main components:
Sampling Algorithm: This generates a variety of possible binding poses of the ligand in the active site of the target protein. nih.gov
Scoring Function: This evaluates the fitness of each pose and ranks them based on a calculated binding affinity or energy. nih.gov
Molecular docking studies on benzothiazole derivatives have been instrumental in identifying their potential as inhibitors of various enzymes. nih.gov For example, docking studies have been used to investigate the binding of benzothiazole derivatives to the active sites of kinases, proteases, and other enzymes implicated in diseases like cancer and Alzheimer's. biointerfaceresearch.comresearchgate.net The analysis of the docked poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site. researchgate.net This information is crucial for understanding the structure-activity relationships and for the rational design of more potent and selective inhibitors.
Exploration of Structure Activity Relationships and Mechanistic Biological Research Excluding Clinical, Safety, Dosage
General Mechanisms of Action Associated with Benzothiazole (B30560) Derivatives
Benzothiazole derivatives are known to exert their biological effects through a variety of mechanisms, including enzyme inhibition, DNA interaction, and receptor binding. researchgate.netmdpi.combpasjournals.com These multifaceted modes of action contribute to their broad spectrum of reported pharmacological activities, which include anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. benthamscience.commdpi.comnih.gov
Enzyme Inhibition Pathways
A primary mechanism through which benzothiazole derivatives exhibit their biological activity is the inhibition of various key enzymes. mdpi.combpasjournals.com
Kinase Inhibition: Many benzothiazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes. For instance, certain derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and BRAF kinase, enzymes that play a significant role in tumor progression. mdpi.com The benzothiazole core can act as a scaffold, mimicking the hinge-binding region of known kinase inhibitors. mdpi.com
Topoisomerase Inhibition: Benzothiazoles can also function as topoisomerase inhibitors, disrupting the process of DNA replication in rapidly dividing cells, a hallmark of cancer. bpasjournals.comresearchgate.net Some derivatives have been found to be potent inhibitors of human topoisomerase IIα. researchgate.netesisresearch.org The mechanism can involve direct interaction with the enzyme rather than DNA intercalation. researchgate.netesisresearch.org
Other Enzymes: The benzothiazole scaffold is also found in inhibitors of other enzymes such as carbonic anhydrase, soluble epoxide hydrolase (sEH), fatty acid amide hydrolase (FAAH), and monoamine oxidase (MAO). nih.govproquest.comwikipedia.orgnih.govtandfonline.com For example, Ethoxzolamide is a known carbonic anhydrase inhibitor containing a benzothiazole structure. nih.govproquest.com
Table 1: Examples of Enzyme Inhibition by Benzothiazole Derivatives
| Derivative Class | Target Enzyme | Observed Effect | Reference(s) |
| 2-Substituted Benzothiazoles | Abl Kinase | Potent inhibition of wild-type and mutant forms. | mdpi.com |
| 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate | Human Topoisomerase IIα | IC50 value of 39 nM. | esisresearch.org |
| Benzothiazole-phenyl analogs | Soluble Epoxide Hydrolase (sEH) / Fatty Acid Amide Hydrolase (FAAH) | Dual inhibition, suggesting potential for pain management. | nih.gov |
| Benzothiazole-based compounds | Histamine H3 Receptor (H3R), Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Monoamine Oxidase B (MAO-B) | Multitarget inhibition, relevant for Alzheimer's disease. | nih.gov |
| 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole | Adenosine monophosphate-activated protein kinase (AMPK) | Activation, leading to increased glucose uptake. | nih.gov |
DNA Intercalation and Interaction Modes
Benzothiazole derivatives can interact with DNA through several modes, contributing to their biological effects, particularly their anticancer properties.
Intercalation: The planar, aromatic structure of the benzothiazole ring system allows some derivatives to insert themselves between the base pairs of the DNA double helix. nih.govresearchgate.net This intercalation can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. nih.gov Spectroscopic studies have confirmed the intercalative binding of certain benzo[d]thiazolo[3,2-a]quinolin-10-ium derivatives to DNA. nih.gov
Minor Groove Binding: Besides intercalation, some benzothiazole derivatives have been shown to bind to the minor groove of DNA. researchgate.netesisresearch.orgniscpr.res.in This mode of interaction is often driven by hydrophobic and van der Waals forces. niscpr.res.in Molecular modeling and experimental data suggest that this binding can stabilize the DNA structure. niscpr.res.in For example, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate was identified as a DNA minor groove-binding agent. researchgate.netesisresearch.org
Receptor Binding Modalities
The structural diversity of benzothiazole derivatives enables them to bind to a range of biological receptors, modulating their activity.
Serotonin (B10506) Receptors: Certain benzothiazole-based compounds have shown affinity for serotonin receptors, such as the 5-HT1A receptor, and the serotonin transporter (SERT). nih.gov This suggests their potential as dual-acting agents for conditions like depression. nih.gov
Cannabinoid Receptors: Benzothiazole derivatives have been developed as ligands for cannabinoid receptor type 2 (CB2R), which is a target for anti-inflammatory therapies. acs.orgacs.orgnih.gov These compounds have demonstrated high affinity and selectivity for CB2R. acs.orgnih.gov
Benzodiazepine (B76468) Receptors: Some pyrimido[2,1-b]benzothiazole derivatives have been found to inhibit the binding of ligands to benzodiazepine receptors in the brain, indicating a potential interaction with the GABA-A receptor complex. researchgate.netresearchgate.net
Other Receptors: The benzothiazole scaffold is also present in drugs that interact with dopamine (B1211576) receptors. wikipedia.org
Table 2: Receptor Binding Affinity of Selected Benzothiazole Derivatives
| Derivative | Target Receptor | Binding Affinity (Ki or IC50) | Reference(s) |
| 3-(azepan-1-yl)propyloxy-linked benzothiazole derivative 4b | Histamine H3 Receptor (H3R) | Ki = 0.012 µM | nih.gov |
| Pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone (3s) | Histamine H3 Receptor (H3R) | Ki = 0.036 µM | nih.gov |
| Carborane-substituted benzothiazole derivatives | Cannabinoid Receptor Type 2 (CB2R) | Nanomolar affinity | acs.orgacs.org |
| 2-oxo-4-phenyl-2H-pyrimido[2,1-b]benzothiazole | Benzodiazepine Receptor | Competitive inhibitor of 3H-Ro 15-1788 binding | researchgate.netresearchgate.net |
Influence of Diethoxy and Methyl Substituents on Biological Recognition and Potency
While specific data for 4,7-diethoxy-2-methyl-1,3-benzothiazole is not available, the influence of its substituents can be inferred from general principles of medicinal chemistry and studies on related benzothiazole derivatives. benthamscience.com
The introduction of a methyl group at the 2-position of the benzothiazole ring is a common modification. benthamscience.com The effect of a methyl group can be multifaceted, potentially influencing steric interactions with the binding site of a target protein and altering the electronic properties of the benzothiazole system.
The diethoxy groups at the 4- and 7-positions on the benzene (B151609) ring are likely to have a more pronounced effect on the molecule's properties. Ethoxy groups are electron-donating and can increase the electron density of the aromatic system, which may enhance interactions with biological targets. Furthermore, these alkoxy groups significantly increase the lipophilicity of the molecule. This increased lipophilicity can improve membrane permeability, potentially leading to better cellular uptake. acs.org However, it could also affect solubility and metabolic stability. For instance, the presence of an ethoxy group on a benzothiazole derivative was noted in a study on AMPK activators that increased glucose uptake. nih.gov
In Vitro Mechanistic Studies of Cellular Processes (e.g., Cellular Uptake, Metabolic Pathways in Cell Lines, Target Engagement)
In vitro studies are crucial for elucidating the mechanisms of action of benzothiazole derivatives at the cellular level.
Cellular Uptake and Cytotoxicity: The cytotoxicity of benzothiazole derivatives has been evaluated against various cancer cell lines, such as human lung carcinoma (A549) and breast cancer (MCF-7) cells. researchgate.net Studies have shown that the antiproliferative activity is dose-dependent. researchgate.net The uptake and efficacy can be influenced by the physicochemical properties of the substituents.
Metabolic Pathways: The metabolism of benzothiazole derivatives can be a key determinant of their activity. For some anticancer benzothiazoles, the enzyme Cytochrome P450 1A1 (CYP1A1) is involved in their metabolic activation to reactive species that can then exert cytotoxic effects. researchgate.net
Target Engagement: In vitro assays are used to confirm the engagement of benzothiazole derivatives with their intended targets. For example, western blot analysis has been used to demonstrate the inhibition of signaling pathways like PI3K/AKT and ERK by certain benzothiazole derivatives in cancer cells. nih.govnih.gov Studies have also shown that some derivatives can induce apoptosis through the mitochondrial pathway, as evidenced by the activation of caspases and the release of cytochrome c. nih.gov In a study on a novel benzothiazole derivative, it was observed to induce apoptosis in human glioblastoma (U87) and cervix cancer (HeLa) cell lines. nih.gov
Modulation of Key Biological Targets: A Focus on Mechanistic Pathways
Based on the general mechanisms of action of benzothiazole derivatives and the likely influence of the substituents of this compound, it is possible to hypothesize its potential biological activities.
The presence of the benzothiazole core suggests that this compound could potentially act as an inhibitor of kinases or topoisomerases. The diethoxy groups, by increasing lipophilicity, might enhance its ability to cross cell membranes and reach intracellular targets. These electron-donating groups could also modulate the electronic properties of the benzothiazole system, potentially influencing its binding affinity to target proteins.
The compound might also exhibit activity at various receptors, such as those for serotonin or cannabinoids, depending on how its specific stereoelectronic profile fits into the binding pockets of these receptors. The methyl group at the 2-position and the diethoxy groups at the 4 and 7-positions would play a crucial role in defining this fit and, consequently, the compound's potential as a receptor modulator.
Antimicrobial Action: Molecular Target Identification (e.g., DNA Gyrase, Ergosterol (B1671047) Synthesis)
The antimicrobial properties of the benzothiazole class of compounds are widely reported. nih.govresearchgate.netmdpi.com Research into various derivatives has identified specific molecular targets responsible for their antibacterial and antifungal effects. For example, certain benzothiazole compounds have been found to exert their antimicrobial action by inhibiting enzymes crucial for microbial survival, such as the dihydropteroate (B1496061) synthase (DHPS) enzyme or LD-carboxypeptidase. nih.govmdpi.com
However, specific studies identifying the molecular targets of this compound are absent from the available scientific literature. It is unknown whether this compound targets common bacterial enzymes like DNA gyrase or interferes with fungal ergosterol synthesis, which are known mechanisms for other antimicrobial agents.
Anti-inflammatory Pathways: Modulation of Inflammatory Mediators
The anti-inflammatory potential of the benzothiazole scaffold is an active area of investigation. researchgate.netnih.govijper.org Studies on certain 2-substituted benzothiazole derivatives have shown that they can suppress inflammatory responses by modulating key signaling pathways. nih.gov For example, some derivatives have been demonstrated to inhibit the activation of the NF-κB pathway, which in turn reduces the expression of inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govresearchgate.net
Despite these findings for the broader chemical class, there is no available research that specifically investigates the effect of this compound on any anti-inflammatory pathways or its ability to modulate inflammatory mediators.
Potential Applications and Advanced Research Directions
Applications in Materials Science
The inherent properties of the benzothiazole (B30560) core, such as its rigid planar structure and extended π-conjugation, make it a valuable component in the development of advanced materials. nih.govscirp.org The introduction of substituents allows for the fine-tuning of its electronic and optical properties.
Benzothiazole derivatives are widely recognized for their fluorescent properties and have been extensively developed as probes for detecting various analytes. nih.govnih.gov The fluorescence of these molecules often arises from processes like excited-state intramolecular proton transfer (ESIPT) or aggregation-induced emission (AIE). nih.gov The electron-donating nature of the two ethoxy groups at the 4 and 7 positions in 4,7-diethoxy-2-methyl-1,3-benzothiazole is expected to enhance its fluorescence quantum yield and induce a bathochromic (red) shift in its emission spectrum compared to unsubstituted benzothiazoles. nih.gov
Research on related compounds demonstrates the tunability of benzothiazole fluorescence. For instance, modifying the electronic character of substituents on the benzothiazole core can significantly alter emission wavelengths and quantum yields. nih.gov Benzothiazole-based probes have been successfully designed for the detection of biologically and environmentally important species such as hydrogen peroxide (H₂O₂), specific metal ions like Hg²⁺ and Cu²⁺, and hydrazine. nih.govnih.govrsc.org These probes often operate on a 'turn-on' or ratiometric response mechanism, providing high sensitivity and selectivity. nih.gov
Table 1: Examples of Benzothiazole Derivatives as Fluorescent Probes
| Probe Derivative | Target Analyte | Sensing Mechanism | Emission Peak (nm) |
|---|---|---|---|
| 2-(2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)benzo[d]thiazole | H₂O₂ | Aggregation-Induced Emission (AIE) | 604 |
| 2-(benzo[d]thiazol-2-yl)-4-(1,3-dithian-2-yl)phenol | Hg²⁺ / Cu²⁺ | Ratiometric / Quenching | Green to Blue / Colorless |
This table presents data for various benzothiazole derivatives to illustrate their application as fluorescent probes, as specific data for this compound is not available.
The benzothiazole and the structurally related 2,1,3-benzothiadiazole (B189464) (BTD) moieties are key building blocks in materials for organic electronics, including Organic Light-Emitting Diodes (OLEDs), organic solar cells, and organic field-effect transistors. mdpi.comresearchgate.net The strong electron-withdrawing nature of the BTD core, when combined with donor units, creates materials with desirable charge-transport properties and intense photoluminescence. researchgate.net
In the context of this compound, the electron-rich nature of the di-ethoxy substituted benzene (B151609) ring could make it an effective hole-transporting or emissive material when appropriately combined with electron-accepting moieties. The development of blue emitters for OLEDs remains a significant challenge, and novel molecular designs incorporating moieties like benzimidazole (B57391) and pyrene (B120774) have been explored to achieve pure blue electroluminescence by reducing intermolecular aggregation. nih.gov While benzothiazole itself is not a primary blue emitter, its derivatives are crucial in creating the charge-transporting layers or host materials within the OLED device architecture. jyoungpharm.orgnih.gov The strategic placement of bulky groups can prevent π-π stacking and the resulting excimer formation, which often leads to undesirable shifts in emission color. nih.gov
Benzothiazole derivatives are foundational in the synthesis of a variety of dyes, particularly azo dyes. isca.meresearchgate.net These dyes are known for their application as disperse and mordant dyes for coloring textiles, especially polyester (B1180765) fibers. isca.meorientjchem.org The general synthesis involves the diazotization of a 2-aminobenzothiazole (B30445) precursor followed by coupling with various aromatic compounds like substituted anilines or phenols. isca.meorientjchem.org
The resulting dyes, such as those derived from 2-amino-4-methylbenzothiazole, can produce a range of colors from yellow to violet and typically exhibit good fastness properties. orientjchem.org The specific shade and properties of the dye are highly dependent on the electronic nature of the substituents on both the benzothiazole ring and the coupling component. The ethoxy groups in this compound would likely contribute to producing dyes with deep and intense colors due to the extended conjugation and their electron-donating character.
Role as Building Blocks in Complex Molecular Architectures
The benzothiazole and BTD cores are considered versatile building blocks for constructing more complex, π-conjugated molecular and polymeric systems. nih.govmdpi.com Their rigid structure and the potential for functionalization at multiple positions allow for the systematic design of materials with tailored properties. For example, 4,7-disubstituted BTDs are in high demand as components for optoelectronic devices. researchgate.net
The synthesis of these complex architectures often involves modern cross-coupling reactions, such as Suzuki and Stille reactions, or more environmentally friendly direct C-H arylation methods. researchgate.netmdpi.com These techniques enable the linking of the benzothiazole core to other aromatic or heteroaromatic units, leading to the creation of donor-acceptor molecules or conjugated polymers. mdpi.com The this compound scaffold, with its defined substitution pattern, offers a predictable platform for further synthetic elaboration to build sophisticated functional materials.
Analytical Chemistry Applications (e.g., Derivatization Reagents for Specific Analytes)
Beyond fluorescent probes, benzothiazole derivatives have applications in other areas of analytical chemistry. For instance, antibodies raised against a benzothiazole derivative have been used for the immunoaffinity extraction of related metabolites from biological samples. nih.gov This technique allows for the selective isolation and pre-concentration of target analytes before their determination by methods like gas chromatography-mass spectrometry (GC-MS). nih.gov
The reactivity of the benzothiazole ring system also allows it to be used as a derivatization reagent. Derivatization is a common strategy in analytical chemistry to enhance the detectability or chromatographic behavior of an analyte. For example, converting analytes to their benzothiazole derivatives can improve their volatility for GC analysis or introduce a chromophore for UV-Vis detection in liquid chromatography. The specific structure of this compound could be engineered into a reagent for selectively tagging and analyzing particular functional groups.
Future Perspectives in Chemical Research and Development of this compound Derivatives
The future research on this compound and its derivatives is likely to expand upon the foundational applications of the broader benzothiazole family. Key areas for future investigation include:
Development of Novel Fluorophores: Systematic studies could be undertaken to precisely characterize the photophysical properties of this compound. Further derivatization could lead to a new class of fluorophores with finely-tuned emission spectra, quantum yields, and environmental sensitivity (solvatochromism), making them suitable for advanced imaging and sensing applications.
Advanced OLED Materials: Incorporating this specific diethoxy-substituted benzothiazole into donor-acceptor architectures could lead to new materials for OLEDs. Research could focus on synthesizing and evaluating these materials as emitters, hosts, or charge-transport layers, with the aim of improving device efficiency, color purity, and operational lifetime.
Chemosensors and Biosensors: Building on the known use of benzothiazoles as fluorescent probes, derivatives of this compound could be designed to selectively detect new analytes of biological or environmental interest. This could involve introducing specific recognition moieties onto the benzothiazole core.
Polymer Chemistry: The molecule could serve as a monomer for the synthesis of novel conjugated polymers. These polymers could possess interesting electronic and optical properties, making them candidates for applications in organic photovoltaics, flexible electronics, and electrochromic devices.
The combination of the electron-rich diethoxy benzene segment with the versatile thiazole (B1198619) ring makes this compound a promising platform for the future development of functional organic materials.
Q & A
Basic Research Question
- NMR : H and C NMR (CDCl) identify ethoxy (-OCHCH), methyl (-CH), and aromatic protons. Coupling constants resolve substituent positions .
- IR : Stretching frequencies for C-O (1250 cm) and C=S (1150 cm) confirm functional groups .
- Elemental Analysis : Validates purity (>95%) by matching experimental and calculated C/H/N/S ratios .
How can X-ray crystallography resolve ambiguities in the compound’s structural configuration?
Advanced Research Question
X-ray diffraction reveals:
- Dihedral angles : Between benzothiazole and substituent rings (e.g., 64.11° for dichlorophenyl derivatives), confirming steric effects .
- Intermolecular interactions : C–H···π (3.56–3.75 Å) and hydrogen bonding stabilize the crystal lattice, critical for understanding solubility and stability .
What strategies are effective for evaluating the compound’s biological activity in vitro?
Basic Research Question
- Antimicrobial assays : Broth microdilution (MIC values) against Gram-positive/negative bacteria .
- Anticancer screening : MTT assays on cell lines (e.g., HeLa), with IC determination .
- Enzyme inhibition : Fluorometric assays targeting HIV-1 protease or kinases .
How can contradictions between experimental and computational spectral data be resolved?
Advanced Research Question
- Validation tools : Compare experimental H NMR shifts with DFT-predicted values (e.g., ACD/Labs Percepta) .
- Crystallographic cross-check : Use X-ray-derived bond lengths/angles to refine computational models .
What substituent modifications enhance the compound’s bioactivity?
Advanced Research Question
- SAR studies : Replacing ethoxy with electron-withdrawing groups (e.g., nitro) improves antitumor activity. Methoxy groups increase logP, enhancing membrane permeability .
- Docking simulations : Predict binding affinities to targets like HIV-1 protease (RMSD < 2.0 Å indicates strong inhibition) .
How does the compound degrade under thermal or photolytic stress?
Advanced Research Question
- Thermogravimetric analysis (TGA) : Decomposition above 200°C correlates with ethoxy group stability .
- UV-Vis spectroscopy : Monitor photodegradation kinetics under UV light (λ = 254 nm) to assess shelf-life .
Can green chemistry principles be applied to its synthesis?
Basic Research Question
- Solvent-free routes : Mechanochemical grinding reduces waste (e.g., ball-milling thioamide precursors) .
- Biocatalysts : Lipases or esterases improve regioselectivity in ethoxy group formation .
What computational tools predict its UV-Vis and NMR spectra accurately?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
